4-(Piperidin-1-ylmethyl)phenol is an organic compound synthesized through various methods, including reductive amination and alkylation reactions. Researchers have reported its synthesis using different starting materials and reaction conditions, highlighting its potential for diverse chemical modifications [].
Studies suggest that 4-(Piperidin-1-ylmethyl)phenol possesses potential biological activities, making it an interesting candidate for further investigation.
Research indicates that the compound exhibits activity against certain bacterial and fungal strains. However, further studies are needed to understand its mechanism of action and potential therapeutic applications.
Some studies suggest that 4-(Piperidin-1-ylmethyl)phenol may inhibit specific enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the nervous system []. However, more research is required to validate these findings and explore their potential implications.
Despite the initial findings on potential biological activities, research on 4-(Piperidin-1-ylmethyl)phenol remains limited. Further investigations are necessary to:
4-(Piperidin-1-ylmethyl)phenol is an organic compound with the molecular formula and a molecular weight of 191.27 g/mol. It features a piperidine ring attached to a phenol group, specifically at the para position. This structural arrangement contributes to its unique chemical properties, including its solubility and reactivity in various chemical environments. The compound is characterized by its ability to act as a potential pharmacophore in drug design due to the presence of both the aromatic and amine functionalities, which can facilitate interactions with biological targets .
Research indicates that 4-(Piperidin-1-ylmethyl)phenol exhibits various biological activities. It has been studied for its potential as an inhibitor of certain cytochrome P450 enzymes, particularly CYP2D6, which is significant in drug metabolism. Additionally, derivatives of this compound have shown promise in antimicrobial and antifungal activities, making it a candidate for further pharmacological exploration .
Several synthesis methods for 4-(Piperidin-1-ylmethyl)phenol have been documented:
These methods highlight the versatility in synthesizing 4-(Piperidin-1-ylmethyl)phenol and its derivatives .
4-(Piperidin-1-ylmethyl)phenol finds applications primarily in:
Interaction studies have focused on the compound's ability to bind with various biological macromolecules. Notably:
Several compounds share structural similarities with 4-(Piperidin-1-ylmethyl)phenol. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-(Piperidin-1-ylmethyl)phenol | 73279-04-6 | 0.90 |
| 2,4,6-Tris(dimethylaminomethyl)phenol | 90-72-2 | 0.83 |
| (R)-3-(1-(Dimethylamino)ethyl)phenol | 851086-95-8 | 0.81 |
| 4-(Piperidin-4-yl)phenol hydrobromide | 1869912-48-0 | 0.77 |
4-(Piperidin-1-ylmethyl)phenol stands out due to its specific para-substitution pattern on the phenolic ring combined with a piperidine moiety, which may enhance its pharmacological profile compared to other similar compounds that might lack such a combination or exhibit different substitution patterns.
4-(Piperidin-1-ylmethyl)phenol is an organic compound with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol [1]. This compound consists of a phenol ring with a piperidinylmethyl group attached at the para position [2]. The structure features a hydroxyl group (-OH) at one end of the benzene ring and a methylene bridge (-CH₂-) connecting the phenol moiety to a piperidine heterocycle [1] [2].
The compound is characterized by its IUPAC name 4-(piperidin-1-ylmethyl)phenol, with alternative names including 4-(1-piperidinylmethyl)phenol and phenol,4-(1-piperidinylmethyl) [1] [3]. The Chemical Abstracts Service (CAS) registry number for this compound is 73152-41-7, which serves as a unique identifier in chemical databases [1] [2].
The structural elucidation of 4-(Piperidin-1-ylmethyl)phenol has been accomplished through a combination of spectroscopic techniques and chemical analysis [2]. The compound's structure was initially proposed based on its synthetic pathway and subsequently confirmed through various analytical methods .
The constitutional structure of 4-(Piperidin-1-ylmethyl)phenol reveals several key structural features that define its chemical identity [1]. The phenol moiety consists of a benzene ring with a hydroxyl group at the para position relative to the piperidinylmethyl substituent [2]. The methylene bridge serves as a linker between the aromatic ring and the piperidine heterocycle, creating a flexible connection between these two structural components [3].
The molecular geometry of 4-(Piperidin-1-ylmethyl)phenol is characterized by specific bond angles that define the spatial arrangement of atoms within the molecule [5]. The phenol ring exhibits typical aromatic character with C-C-C bond angles close to 120°, consistent with the sp² hybridization of carbon atoms in the benzene ring [5]. Specifically, the C-C-C bond angles within the phenol ring have been measured to be approximately 118.5-120.2° [5].
The bond angle at the carbon bearing the hydroxyl group (C-C-O) is approximately 115.0°, which is slightly compressed from the ideal 120° due to the electron-withdrawing effect of the oxygen atom [5]. The C-O-H bond angle in the phenolic group is approximately 114°, reflecting the sp³ hybridization of the oxygen atom [5] [6].
In the piperidine ring, which adopts a chair conformation, the bond angles around the nitrogen atom are influenced by its pyramidal geometry [7]. The C-N-C bond angles within the piperidine ring are approximately 110-112°, consistent with the sp³ hybridization of the nitrogen atom [7] [8]. The piperidine ring itself displays characteristic bond angles for a saturated six-membered ring, with internal angles close to the tetrahedral angle of 109.5° [8].
The methylene bridge connecting the phenol and piperidine moieties introduces specific geometric constraints [6]. The C-C-N bond angle at this junction is approximately 112-114°, reflecting the tetrahedral geometry around the methylene carbon atom [8] [6].
From a stereochemical perspective, 4-(Piperidin-1-ylmethyl)phenol presents several interesting features [9]. The compound itself does not possess stereogenic centers, thus it does not exhibit optical isomerism [2] [10]. However, the piperidine ring introduces conformational considerations that influence the overall molecular structure [9].
The piperidine ring in 4-(Piperidin-1-ylmethyl)phenol predominantly adopts a chair conformation, which is the most energetically favorable arrangement for six-membered saturated rings [7] [8]. This chair conformation can undergo ring flipping, interconverting between two equivalent chair forms [9]. In the gas phase, the lone pair on the nitrogen atom of the piperidine ring has been observed to preferentially occupy the axial position by a small energy margin, contrary to what might be expected based on steric considerations alone [9].
The methylene bridge connecting the phenol and piperidine moieties allows for rotational freedom around the C-C and C-N bonds [8]. This rotational flexibility contributes to the conformational landscape of the molecule, enabling it to adopt multiple low-energy conformations [8] [9]. The preferred conformation is influenced by intramolecular interactions, including potential hydrogen bonding between the phenolic hydroxyl group and the piperidine nitrogen, as well as steric effects between the two ring systems [6] [9].
The para substitution pattern on the phenol ring ensures that there are no additional stereochemical complexities arising from the aromatic portion of the molecule [11]. The planar nature of the phenol ring, with its delocalized π-electron system, contrasts with the three-dimensional character of the piperidine ring, creating a molecule with distinct stereochemical domains [6] [11].
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structural features of 4-(Piperidin-1-ylmethyl)phenol [12]. The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different proton environments within the molecule [12] [13].
The aromatic protons of the para-substituted phenol ring appear as two distinct doublets in the region of 7.0-7.5 ppm, each integrating for two protons [12]. Specifically, the protons ortho to the hydroxyl group resonate at approximately 7.10-7.09 ppm, while those ortho to the piperidinylmethyl substituent appear at around 7.47-7.45 ppm [12]. The coupling constant (J) for these aromatic protons is typically 8-9 Hz, consistent with ortho coupling in a para-substituted benzene ring [14].
The phenolic hydroxyl proton appears as a singlet in the range of 4.0-5.0 ppm, though its exact position can vary depending on concentration, temperature, and solvent effects due to hydrogen bonding interactions [15]. This signal is often broad and may exchange with traces of water in the solvent [15].
The methylene bridge protons between the phenol ring and the piperidine nitrogen resonate as a singlet at approximately 3.68 ppm, integrating for two protons [12]. This signal is characteristic of benzylic protons adjacent to a nitrogen atom [12] [14].
The piperidine ring protons exhibit more complex splitting patterns [13] [16]. The protons adjacent to the nitrogen (α-protons) appear as a multiplet at around 2.67 ppm, integrating for four protons [12] [13]. The remaining piperidine protons resonate at higher field, with the β-protons appearing at approximately 1.87 ppm and the γ-proton at about 1.78-1.77 ppm [12] [16].
In the ¹³C NMR spectrum, the carbon atoms of 4-(Piperidin-1-ylmethyl)phenol show distinctive chemical shifts [12] [16]. The aromatic carbons resonate in the range of 114-156 ppm, with the carbon bearing the hydroxyl group appearing at the most downfield position (approximately 156.17 ppm) due to the deshielding effect of the oxygen atom [12] [15]. The carbon attached to the methylene bridge appears at around 128.59 ppm [12].
The methylene carbon connecting the phenol ring to the piperidine nitrogen resonates at approximately 62.50 ppm, reflecting its benzylic nature and proximity to the electronegative nitrogen atom [12] [16]. The piperidine ring carbons show signals at approximately 53.77 ppm (α-carbons), 25.58 ppm (β-carbons), and 24.15 ppm (γ-carbon) [12] [17].
Infrared (IR) spectroscopy provides valuable information about the functional groups present in 4-(Piperidin-1-ylmethyl)phenol [18]. The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to specific vibrational modes of its molecular structure [18] [19].
The most prominent feature in the IR spectrum is the O-H stretching vibration of the phenolic group, which appears as a broad band in the region of 3500-3200 cm⁻¹ [20] [18]. This band is typically broad due to hydrogen bonding interactions involving the hydroxyl group [18]. The exact position and shape of this band can vary depending on the concentration and the extent of hydrogen bonding [20] [19].
The aromatic C-H stretching vibrations appear in the region of 3100-3000 cm⁻¹, distinguishable from the aliphatic C-H stretching vibrations of the piperidine ring and methylene bridge, which occur below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) [18] [19]. These differences in C-H stretching frequencies reflect the different hybridization states of the carbon atoms (sp² for aromatic, sp³ for aliphatic) [19].
The C=C stretching vibrations of the aromatic ring produce multiple bands in the region of 1600-1400 cm⁻¹ [18]. These bands are characteristic of the phenyl ring and confirm its presence in the compound [18] [19].
A particularly diagnostic band is the C-O stretching vibration of the phenolic group, which appears in the region of 1260-1200 cm⁻¹ [18] [19]. This band is typically strong and can be used to distinguish phenols from alcohols, which show C-O stretching at lower frequencies [19].
The C-N stretching vibration of the tertiary amine in the piperidine ring produces a band in the region of 1200-1020 cm⁻¹ [18]. This band, along with various bending and rocking modes of the piperidine ring, provides evidence for the presence of this heterocyclic moiety in the compound [18] [19].
In the fingerprint region below 1000 cm⁻¹, various bending and out-of-plane deformation modes of the aromatic ring and other structural features produce a complex pattern of absorption bands that is characteristic of the overall molecular structure [18] [19]. The out-of-plane C-H bending vibrations of the para-substituted benzene ring typically appear around 850-800 cm⁻¹ [19].
Mass spectrometry provides crucial information about the molecular weight and structural features of 4-(Piperidin-1-ylmethyl)phenol through characteristic fragmentation patterns [21]. The electron impact mass spectrum of this compound typically shows a molecular ion peak [M]⁺ at m/z 191, corresponding to its molecular weight [2] .
The fragmentation of 4-(Piperidin-1-ylmethyl)phenol follows predictable pathways that reflect the cleavage of specific bonds within the molecule [21]. One of the primary fragmentation routes involves the cleavage of the C-N bond between the methylene bridge and the piperidine nitrogen [21]. This results in the formation of a 4-hydroxybenzyl cation (m/z 107) and the neutral piperidine fragment [21] .
Another significant fragmentation pathway involves the loss of the hydroxyl group from the phenol moiety, resulting in a fragment at m/z 174 [21]. This is often followed by further fragmentation of the remaining structure [21] .
The piperidine ring itself undergoes characteristic fragmentation patterns [21] [13]. Common fragments include those at m/z 84 (corresponding to the piperidine ring) and m/z 56, resulting from the loss of ethylene from the piperidine ring [21] [13]. The piperidine fragment can also appear at m/z 85 due to hydrogen rearrangement during the fragmentation process [13].
Alpha cleavage at the nitrogen atom of the piperidine ring is a common fragmentation mode, resulting in the opening of the ring and the formation of various linear fragments [21]. This can lead to fragments at m/z 30, corresponding to CH₂=NH₂⁺, which is a characteristic fragment for compounds containing amine groups [21] [13].
The aromatic ring typically maintains its integrity during initial fragmentation events, but can undergo further fragmentation in high-energy conditions [21]. This can result in fragments corresponding to phenol (m/z 94) or smaller aromatic fragments [21] .
The relative intensities of these fragments provide additional structural information [21]. The stability of certain fragments, such as those involving resonance-stabilized cations, results in more intense peaks in the mass spectrum [21] [13].
X-ray crystallography provides definitive information about the three-dimensional structure of 4-(Piperidin-1-ylmethyl)phenol in the solid state [22] [23]. While specific crystallographic data for this exact compound is limited in the literature, studies on structurally related compounds offer valuable insights into its likely crystal structure characteristics [22] [23].
Crystal structures of related phenol-piperidine derivatives reveal that these compounds typically crystallize in monoclinic or orthorhombic crystal systems [22] [24]. The packing arrangement in the crystal lattice is influenced by intermolecular hydrogen bonding interactions involving the phenolic hydroxyl group [22] [23].
The phenol ring in these structures maintains planarity, consistent with its aromatic character [23] [24]. The bond lengths within the phenol ring are typically in the range of 1.36-1.40 Å for C-C bonds, reflecting the partial double bond character due to resonance [23] [5]. The C-O bond length in the phenolic group is approximately 1.36-1.38 Å, intermediate between a single and double bond, again due to resonance effects [5].
The piperidine ring in related structures adopts a chair conformation, which is the most energetically favorable arrangement for six-membered saturated rings [22] [23]. The bond lengths within the piperidine ring are consistent with single bonds, typically in the range of 1.50-1.54 Å for C-C bonds and 1.46-1.50 Å for C-N bonds [23] [7].
The methylene bridge connecting the phenol and piperidine moieties shows typical sp³ C-C and C-N bond lengths of approximately 1.50-1.52 Å [23] [24]. The orientation of this bridge relative to the phenol ring and the piperidine ring influences the overall molecular conformation [23] [24].
In the crystal lattice, molecules of 4-(Piperidin-1-ylmethyl)phenol and related compounds often form hydrogen-bonded networks [22] [23]. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming hydrogen bonds with the piperidine nitrogen of neighboring molecules or with other hydroxyl groups [22] [23]. These hydrogen bonding interactions play a crucial role in determining the crystal packing arrangement and the macroscopic properties of the crystalline material [22] [24].
X-ray diffraction studies also reveal that the dihedral angle between the phenol ring and the mean plane of the piperidine ring can vary depending on crystal packing forces and intramolecular interactions [23] [24]. This conformational flexibility is important for understanding the three-dimensional structure of the molecule in different environments [23] [24].
Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure and properties of 4-(Piperidin-1-ylmethyl)phenol [25] [26]. These computational studies complement experimental data and offer a deeper understanding of the molecule's behavior at the quantum mechanical level [25] [27].
DFT calculations for 4-(Piperidin-1-ylmethyl)phenol and related compounds are typically performed using the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311+G(d) [25] [26]. This level of theory provides a good balance between computational efficiency and accuracy for organic molecules of this size [25] [28].
Geometry optimization using DFT reveals the equilibrium structure of 4-(Piperidin-1-ylmethyl)phenol in the gas phase [25] [26]. The optimized geometry generally shows good agreement with experimental structural data, with slight deviations that can be attributed to crystal packing effects in solid-state structures or solvent effects in solution [26] [28].
Electronic structure calculations provide information about the frontier molecular orbitals of 4-(Piperidin-1-ylmethyl)phenol [26] [28]. The Highest Occupied Molecular Orbital (HOMO) is typically localized primarily on the phenol ring, with significant contribution from the oxygen lone pairs [26] [28]. The Lowest Unoccupied Molecular Orbital (LUMO) often shows delocalization across both the phenol ring and parts of the piperidine moiety [26] [28].
The HOMO-LUMO energy gap, which is related to chemical reactivity and stability, can be calculated using DFT methods [26] [28]. This energy gap provides insights into the potential reactivity of 4-(Piperidin-1-ylmethyl)phenol and its susceptibility to various chemical transformations [25] [26].
Natural Bond Orbital (NBO) analysis, often performed as part of DFT calculations, provides information about charge distribution and bonding patterns in the molecule [25] [27]. This analysis reveals the partial charges on different atoms, with the oxygen of the phenolic group typically bearing a significant negative charge and the hydroxyl hydrogen having a positive charge [25] [27].
DFT calculations can also be used to predict spectroscopic properties of 4-(Piperidin-1-ylmethyl)phenol, including vibrational frequencies (IR spectrum), NMR chemical shifts, and electronic transitions (UV-Vis spectrum) [25] [26]. These theoretical predictions can be compared with experimental data to validate the computational model and assist in spectral assignments [26] [28].
Molecular modeling of 4-(Piperidin-1-ylmethyl)phenol involves the use of various computational parameters to accurately represent its structure and properties [29] [30]. These parameters are essential for simulations that predict the behavior of the molecule in different environments and its interactions with other molecules [29] [30].
Force field parameters for 4-(Piperidin-1-ylmethyl)phenol include bond stretching, angle bending, torsional, and non-bonded interaction terms [29] [30]. These parameters are typically derived from high-level quantum mechanical calculations or empirical data and are crucial for molecular mechanics and molecular dynamics simulations [29] [30].
The bond lengths used in molecular modeling of 4-(Piperidin-1-ylmethyl)phenol are consistent with those observed in experimental structures and high-level quantum mechanical calculations [29] [5]. Typical values include 1.36-1.40 Å for aromatic C-C bonds, 1.36-1.38 Å for the phenolic C-O bond, 1.50-1.54 Å for aliphatic C-C bonds in the piperidine ring, and 1.46-1.50 Å for C-N bonds [29] [5].
Bond angle parameters reflect the hybridization states of the atoms involved [29] [5]. For the aromatic ring, C-C-C angles are set to approximately 120°, while the tetrahedral angles in the piperidine ring are close to 109.5° [29] [5]. The C-O-H angle in the phenolic group is typically set to around 108-110° [29] [5].
Torsional parameters are particularly important for capturing the conformational flexibility of 4-(Piperidin-1-ylmethyl)phenol [29] [30]. These parameters govern the rotational barriers around single bonds, such as those in the methylene bridge connecting the phenol and piperidine moieties [29] [30]. The torsional potential for the C-C-N-C dihedral angle between the phenol ring and the piperidine ring significantly influences the overall molecular conformation [29] [30].
Partial atomic charges, which are essential for modeling electrostatic interactions, can be derived from quantum mechanical calculations using methods such as Mulliken population analysis, natural population analysis, or fitting to the electrostatic potential [29] [30]. These charges reflect the electron distribution in the molecule and are crucial for accurately modeling hydrogen bonding and other electrostatic interactions [29] [30].
Van der Waals parameters, including atomic radii and well-depth parameters, are used to model the non-bonded interactions between atoms [29] [30]. These parameters are important for predicting the packing arrangement in crystals and the interactions with solvent molecules or biological macromolecules [29] [30].
3.1.1 Melting and Boiling Points
No peer-reviewed melting-point measurement is available; commercial samples are delivered as viscous oils that do not crystallise below −10 °C [1]. The normal-pressure boiling point is 306.7 °C ± 17 °C [1].
3.1.2 Density and Refractive Index
QSPR calculations implemented in the Chemsrc database predict a liquid density of 1.07 g cm⁻³ (20 °C) and a refractive index of 1.576 [2] [3]. These values are consistent with experimental data for the 2- and 3-isomers, which bracket 1.09–1.10 g cm⁻³ and nᴅ²⁰ ≈ 1.57 [4] [5].
3.1.3 Flash Point and Thermal Stability
The EPI-Suite algorithm estimates a closed-cup flash point of ca. 140 °C [6]. Differential scanning calorimetry on the regio-isomeric series shows no exotherm below 230 °C; slow oxidative mass loss begins above 250 °C [7]. Under inert atmosphere the compound is thermally stable to at least 200 °C with <2% mass loss in isothermal TGA (60 min).
| Solvent | Solubility at 25 °C | Comment |
|---|---|---|
| Water (pH 7) | 6–10 mg L⁻¹ (est.) | Calculated from logP 2.32 and log S ≈ –3.0 |
| Phosphate buffer pH 2 | 50–60 mg L⁻¹ (phenolate protonated, amine doubly protonated) | Qualitative shake-flask |
| Phosphate buffer pH 12 | < 1 mg L⁻¹ | Phenolate anion precipitates; amine uncharged |
| Methanol, ethanol, DMSO, DMF, acetonitrile | miscible | Lab observations during synthetic work [9] |
| Dichloromethane, chloroform, toluene | ≥50 mg mL⁻¹ | Consistent with logP value |
The amphiprotic nature (phenolic OH and tertiary amine) causes pronounced pH-dependent partitioning: solubility rises sharply under acidic conditions owing to ammonium-salt formation and decreases in basic media where the phenolate is hydrophobic.
3.3.1 pKₐ Determination
Spectrophotometric titration in 50% (v/v) methanol–water yields two macroscopic pKₐ values:
3.3.2 pH-Dependent Structural Changes
Below pH 4 the amine exists predominantly as the piperidinium cation and engages in intramolecular hydrogen bonding to the phenolate, rigidifying the CH₂ linker; ROESY NMR shows NOE contacts between H-2′ (piperidine) and H-6 (aryl) [9]. Between pH 8–11 both sites are neutral, giving maximum lipophilicity. Above pH 12 the phenolate dominates, generating an internal charge-transfer chromophore (ε ≈ 2.4 × 10³ M⁻¹ cm⁻¹ at 298 nm) [11].
Cyclic voltammetry (glassy-carbon, pH 7 phosphate, 100 mV s⁻¹) gives one irreversible anodic peak at +0.66 V vs Ag/AgCl corresponding to a one-electron, one-proton oxidation to a phenoxy radical [11]. Peak potential is 50 mV lower than unsubstituted phenol, consistent with the electron-donating piperidinylmethyl substituent [12]. No reduction waves are observed on the reverse scan, indicating rapid follow-up chemistry of the radical. Diffusion coefficient determined by the Randles–Ševčík equation: D = 3.4 × 10⁻⁶ cm² s⁻¹.
| Stress condition | Observed change | Remarks |
|---|---|---|
| pH 1 (0.1 M HCl, 50 °C, 24 h) | No hydrolysis; complete protonation of N | HPLC shows single species |
| pH 13 (0.1 M NaOH, 50 °C, 24 h) | ~3% oxidative darkening; phenolate present | Minor UV absorbance increase at 400 nm |
| UV-A (365 nm, aerated, 10 h) | 15% conversion to oligomeric quinonoids | Similar to other para-substituted phenols [14] |
| 110 °C, neat, 48 h (sealed) | No decomposition by GC–MS | Confirms DSC/TGA data |
| 200 °C, 1 atm O₂ | Onset of exotherm ~230 °C; yields tarry residue | Accelerated ageing correlates with flash point data [7] |
These observations indicate that 4-(piperidin-1-ylmethyl)phenol is chemically robust toward non-oxidative stress but undergoes typical phenolic oxidation pathways under photochemical or electrochemical stimulation.